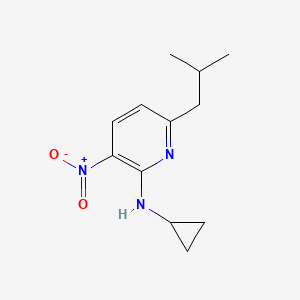
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by the introduction of cyclopropyl and isobutyl groups. One common method involves the nitration of 2-aminopyridine to form 2-amino-3-nitropyridine. This intermediate is then subjected to cyclopropylation and isobutylation reactions under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the nitro group plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclopropyl-3-nitropyridin-2-amine
- 6-Methoxy-3-nitropyridin-2-amine
- Imidazo[4,5-b]pyridine derivatives
Uniqueness
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine is unique due to the presence of both cyclopropyl and isobutyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-cyclopropyl-6-(2-methylpropyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)7-10-5-6-11(15(16)17)12(14-10)13-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
Clé InChI |
DBPTZKBSFDGGLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=C(C=C1)[N+](=O)[O-])NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















